molecular formula C19H19N3O2 B2535127 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione CAS No. 1005062-09-8

1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione

Cat. No.: B2535127
CAS No.: 1005062-09-8
M. Wt: 321.38
InChI Key: OMWIXGLNODRCFR-UHFFFAOYSA-N
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Description

1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenyl group attached to the octahydropyrrolo[3,4-c]pyrazole core

Preparation Methods

The synthesis of 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a hydrazine derivative with a diketone can lead to the formation of the pyrazole ring. The reaction typically requires the use of a solvent such as tetrahydrofuran and may be catalyzed by acids or bases to facilitate the cyclization process .

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of alcohols or amines.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule, resulting in derivatives with different properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

The molecular targets and pathways involved in the compound’s action depend on its specific structure and the functional groups present. Understanding these interactions is crucial for the development of new therapeutic agents based on this compound.

Comparison with Similar Compounds

1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a unique octahydropyrrolo structure fused with a pyrazole moiety, which contributes to its biological activity. The molecular formula is C18H22N2O2C_{18}H_{22}N_2O_2, and its structural representation can be summarized as follows:

1 benzyl 5 methyl 3 phenyl octahydropyrrolo 3 4 c pyrazole 4 6 dione\text{1 benzyl 5 methyl 3 phenyl octahydropyrrolo 3 4 c pyrazole 4 6 dione}

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole and pyrazole compounds exhibit significant anticancer activities. For instance, compounds structurally related to this compound have shown moderate anti-tumor properties against various human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) when compared to standard chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
DoxorubicinHCT1160.5
1-benzyl-5-methyl...MCF712
5-Benzyl-octahydropyrrole...HEPG28

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Pyrrole derivatives have been extensively studied for their ability to inhibit bacterial growth and combat infections. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that compounds similar to this compound possess anti-inflammatory effects. This has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the molecular structure can enhance potency and selectivity:

  • Substituents at Positions : The presence of alkyl or aryl groups at specific positions on the pyrrole ring significantly influences activity.
  • Fused Rings : The incorporation of additional heterocycles can improve interaction with biological targets.
  • Functional Groups : The introduction of electron-withdrawing or donating groups can modulate the compound's reactivity and solubility.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:

  • Study on Antitumor Activity : A series of pyrrole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications at the benzyl group enhanced anticancer properties significantly .
  • Antimicrobial Evaluation : In a comparative study, various pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that certain substitutions led to improved antibacterial activity .

Properties

IUPAC Name

1-benzyl-5-methyl-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-21-18(23)15-16(14-10-6-3-7-11-14)20-22(17(15)19(21)24)12-13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWIXGLNODRCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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